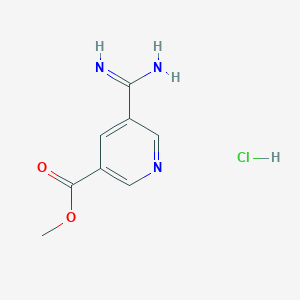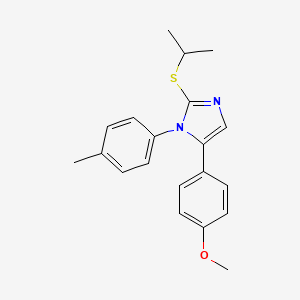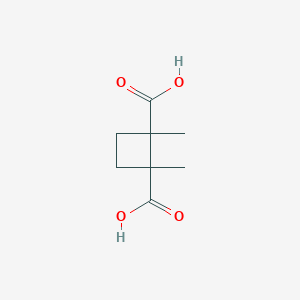![molecular formula C18H19NO5S B2455628 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline CAS No. 946315-67-9](/img/structure/B2455628.png)
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline” is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an indoline core via a propylsulfonyl bridge.Chemical Reactions Analysis
The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling reaction . This is a common method used in the synthesis of complex organic molecules, particularly in the creation of carbon-nitrogen bonds.Mechanism of Action
Target of Action
Compounds with similar structures have been reported to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes . For instance, it might induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
It’s plausible that it could influence pathways related to cell cycle regulation and apoptosis, given its potential to induce cell cycle arrests and apoptosis .
Result of Action
The compound may induce apoptosis and cause cell cycle arrests in certain cell lines . This suggests that it could potentially be developed as an antitumor agent .
Advantages and Limitations for Lab Experiments
The use of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline in laboratory experiments has several advantages and limitations. One of the main advantages is its potent and selective inhibition of PP2A, making it a valuable tool for studying the role of PP2A in various cellular processes. However, the complex synthesis of this compound and its limited availability can make it challenging to obtain for laboratory experiments. Additionally, the potential toxicity of this compound and its limited solubility in water can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the research and development of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline. One area of research is in the development of new cancer treatments based on the inhibition of PP2A by this compound. Additionally, the potential neuroprotective effects of this compound make it a promising candidate for the development of new treatments for neurodegenerative diseases. Further research is also needed to determine the safety and efficacy of this compound in humans, as well as to explore its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline involves several steps, starting with the preparation of the intermediate compound, 3-(Benzo[d][1,3]dioxol-5-yloxy)propylamine. This intermediate is then reacted with the sulfonyl chloride derivative of indoline to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment and techniques.
Scientific Research Applications
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. The inhibition of PP2A by this compound has been shown to induce cell death in various cancer cell lines, making it a potential candidate for the development of new cancer treatments. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of viral infections.
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-25(21,19-9-8-14-4-1-2-5-16(14)19)11-3-10-22-15-6-7-17-18(12-15)24-13-23-17/h1-2,4-7,12H,3,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFMFHONKNKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)


![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)


![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2455558.png)


![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)
